methyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-(2-bromobenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-bromobenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds.
Amidation: The brominated benzothiophene is then reacted with 2-aminobenzoic acid derivatives to form the benzamido group.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromobenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted benzothiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-(2-bromobenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Material Science: Benzothiophene derivatives are important components in organic semiconductors due to their electronic properties.
Biological Studies: It can be used to study the interaction of benzothiophene derivatives with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of methyl 2-(2-bromobenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, benzothiophene derivatives have been shown to inhibit kinase activity by binding to the ATP-binding site of the enzyme . This interaction disrupts the enzyme’s function, leading to downstream effects on cellular processes such as cell division and growth.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromothiophene-3-carboxylate
- Ethyl 3-aminobenzo[b]thiophene-2-carboxylate
- Methyl 3-bromobenzo[b]thiophene-5-carboxylate
Uniqueness
Methyl 2-(2-bromobenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to the presence of both the benzamido and ester functional groups, which provide additional sites for chemical modification and potential biological activity. This makes it a versatile compound for the development of new drugs and materials.
Biological Activity
Methyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant and antibacterial activities, and discusses relevant case studies and research findings.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of thiophene derivatives, including this compound. For instance, a study evaluated various thiophene derivatives using the ABTS radical cation assay. The results indicated that certain derivatives exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid. Specifically, one derivative showed a 62% inhibition rate, suggesting a strong capacity to scavenge free radicals .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated against various bacterial strains. In comparative studies, it was found that derivatives containing the thiophene ring exhibited notable activity against both Gram-positive and Gram-negative bacteria. For example, a derivative similar to this compound demonstrated inhibition rates ranging from 40% to 86.9% against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
Case Study 1: Antioxidant Evaluation
A detailed study involving various thiophene derivatives assessed their antioxidant capabilities using DFT (Density Functional Theory) calculations alongside experimental assays. The findings revealed that specific modifications to the thiophene structure significantly enhanced antioxidant activity. For instance, the introduction of methoxy groups improved the radical scavenging ability of compounds .
Case Study 2: Antibacterial Screening
Another significant investigation focused on the antibacterial efficacy of this compound against common bacterial strains. The study utilized a disk diffusion method to measure the inhibition zones. Results indicated that compounds with specific substituents on the thiophene ring had enhanced antibacterial properties compared to standard antibiotics like ampicillin .
Research Findings Summary
Activity | Compound | Inhibition Rate (%) | Bacterial Strain |
---|---|---|---|
Antioxidant | Methyl 2-{[(2-bromophenyl)carbonyl]... | 62.0 | ABTS radical cation assay |
Antibacterial | Derivative similar to methyl... | 86.9 | Pseudomonas aeruginosa |
Antibacterial | Derivative similar to methyl... | 83.3 | Staphylococcus aureus |
Antibacterial | Derivative similar to methyl... | 78.3 | Bacillus subtilis |
Properties
Molecular Formula |
C16H14BrNO3S |
---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
methyl 2-[(2-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H14BrNO3S/c1-21-16(20)13-10-6-4-8-12(10)22-15(13)18-14(19)9-5-2-3-7-11(9)17/h2-3,5,7H,4,6,8H2,1H3,(H,18,19) |
InChI Key |
QMHBUWWBXMHXIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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